2-Amino-3-bromo-6-fluorophenol
Description
Contextual Significance of Halogenated Aminophenols in Contemporary Organic Chemistry
Halogenated aminophenols are a cornerstone in modern organic synthesis and medicinal chemistry. The presence of halogen substituents on the aromatic ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule, making them valuable precursors for the synthesis of complex chemical entities. The introduction of fluorine, in particular, can enhance membrane permeability, a crucial factor for the bioavailability of pharmaceutical agents.
These compounds serve as versatile building blocks in the creation of a wide array of organic molecules, including pharmaceuticals and agrochemicals. Their utility is further underscored by their role as intermediates in the synthesis of dyes, pigments, and other industrial chemicals. The strategic placement of halogens and an amino group on a phenol (B47542) scaffold provides multiple reactive sites, allowing for a diverse range of chemical transformations.
In the realm of drug discovery, halogenated compounds have been instrumental in modulating the properties of drug candidates. nih.gov The ability of halogen atoms to form halogen bonds, a type of non-covalent interaction, has revolutionized computational approaches to drug design, enabling the refinement and optimization of ligand-receptor interactions. nih.gov Substituted aminophenols, in general, are recognized as important compounds with a variety of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.net
Unique Structural Features and Inherent Reactivity Potential of 2-Amino-3-bromo-6-fluorophenol
This compound, with the chemical formula C₆H₅BrFNO, possesses a unique arrangement of functional groups on its aromatic ring that dictates its chemical behavior. synquestlabs.comnih.gov The molecule features an amino group (-NH₂), a bromine atom (-Br), and a fluorine atom (-F) positioned at the 2, 3, and 6 positions of the phenol ring, respectively.
The inherent reactivity of this compound is a direct consequence of its substituents:
The amino group is an activating group, increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic substitution reactions.
The bromine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution and a suitable partner in cross-coupling reactions.
The hydroxyl group can undergo oxidation and can be converted into other functional groups.
This combination of functional groups allows for a variety of chemical transformations, including substitution reactions at the halogen positions, oxidation of the hydroxyl group, and reactions involving the amino group.
Overview of Established Research Trajectories and Emerging Academic Relevance
Research involving this compound and its isomers has primarily focused on their utility as intermediates in organic synthesis. These compounds are valuable starting materials for creating more complex molecules with potential applications in medicinal chemistry and materials science. The study of their derivatives for biological activities, such as antimicrobial and anticancer properties, is an active area of investigation.
Emerging research trends for substituted aminophenols highlight their potential in several advanced applications. For instance, substituted o-aminophenols have been investigated as redox mediators in the oxidation of thiols to disulfides. researchgate.net Furthermore, recent studies have explored the synthesis of novel N-substituted 4-aminophenol (B1666318) derivatives as potential antimelanoma agents, demonstrating the therapeutic potential of this class of compounds. nih.gov The discovery of ortho-aminophenol derivatives with potent antiferroptotic activities further underscores the expanding chemical space and therapeutic relevance of these molecules. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a comparison with a related compound.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1805533-15-6 |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.014 g/mol |
| IUPAC Name | This compound |
Data sourced from multiple chemical suppliers and databases. synquestlabs.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKUTEVEGGKSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for 2 Amino 3 Bromo 6 Fluorophenol
Convergent and Linear Synthesis Approaches
Regioselective Halogenation of Substituted Phenolic Precursors
A key challenge in the synthesis of 2-Amino-3-bromo-6-fluorophenol is the regioselective introduction of the halogen atoms. The directing effects of the substituents already present on the phenol (B47542) ring play a crucial role in determining the position of incoming electrophiles. Both the hydroxyl (-OH) and amino (-NH2) groups are activating and ortho-, para-directing. domainofexperts.com Therefore, careful control of reaction conditions and the use of protecting groups are often necessary to achieve the desired substitution pattern.
The introduction of a bromine atom at the 3-position of a 2-amino-6-fluorophenol (B142537) precursor requires specific bromination protocols. Direct bromination of 2-amino-6-fluorophenol would likely lead to a mixture of products due to the activating nature of both the amino and hydroxyl groups. One common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid, often at controlled low temperatures to enhance regioselectivity. Another approach could involve the use of bromine in the presence of a catalyst. The choice of brominating agent and reaction conditions is critical to favor substitution at the desired position, ortho to the amino group and meta to the hydroxyl group.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Reference |
| 2-Amino-6-fluorophenol | N-Bromosuccinimide (NBS) | Acetic Acid | 0-5°C | This compound | |
| 3-Amino-6-fluorophenol | Bromine | Acetic Acid | Room Temperature | 3-Amino-2-bromo-6-fluorophenol |
Introducing a fluorine atom onto the phenolic ring can be accomplished through various methods. Direct fluorination of phenols can be challenging and often results in a mixture of isomers. nih.gov Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often employed. nih.gov The timing of the fluorination step is crucial. For instance, fluorination could be performed on a brominated phenol precursor. Alternatively, a fluorophenol could be used as the starting material, with subsequent introduction of the amino and bromo groups.
| Fluorinating Agent | Substrate Type | Key Features | Reference |
| Selectfluor™ | Phenols, Diazoketones | Electrophilic fluorinating agent, can provide regioselectivity under specific conditions. | nih.gov |
| Cesium Fluoroxysulfate | Benzene (B151609) Derivatives | Allows for room temperature fluorination. | acs.org |
To overcome the challenges of regioselectivity, protecting groups are often employed. organic-chemistry.orgjocpr.compressbooks.pub A protecting group temporarily masks a reactive functional group, preventing it from reacting while other parts of the molecule are modified. organic-chemistry.org For example, the highly activating amino and hydroxyl groups can be protected to control the position of halogenation. An acyl group, for instance, can be used to protect the amino group, making it less activating and directing incoming electrophiles to different positions. researchgate.net After the desired halogenation has been achieved, the protecting group is removed to yield the final product. This strategy allows for a more controlled and predictable synthesis. organic-chemistry.org
Strategic Fluorination Techniques (e.g., using specific fluorinating agents or direct halogenation)
Introduction of the Amino Functionality
An alternative synthetic route involves introducing the amino group at a later stage of the synthesis. This can be particularly useful if the precursor is a halogenated phenol.
A common method for introducing an amino group is through a diazotization-reduction sequence. researchgate.netiitk.ac.in This process typically starts with a nitrophenol. The nitro group can be introduced onto the halogenated phenol ring via nitration. The nitro group is then reduced to an amino group, often using reducing agents like tin(II) chloride or through catalytic hydrogenation. chemsrc.comgoogle.com Alternatively, an aminophenol can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a halogen, followed by reduction of another functional group to yield the desired amine. researchgate.netgoogle.com The diazotization reaction itself involves treating a primary aromatic amine with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. iitk.ac.inuobaghdad.edu.iq
| Starting Material | Reaction Sequence | Reagents | Key Intermediates | Reference |
| 3-Nitro-4-aminophenol | Diazotization, Bromination, Reduction | 1. NaNO2, HBr2. CuBr, HBr3. Fe, Hydrazine Hydrate | 3-Nitrophenol-4-diazonium salt, 3-Nitro-4-bromophenol | google.com |
| Aniline (B41778) | Diazotization, Azo coupling, Reduction | 1. NaNO2, HCl2. Phenol, NaOH3. H2, Pd/C | Diazonium salt, Phenylazophenol | google.comgoogle.com |
Alternative Amination Strategies
While classical amination methods exist, alternative strategies offer milder conditions and improved functional group tolerance. One notable approach is the reductive amination of a corresponding ketone or aldehyde precursor. This "one-pot" reaction combines a carbonyl compound with an amine, forming an imine intermediate that is subsequently reduced to the desired amine. alfa-chemistry.comresearchgate.net The Borch reductive amination, for instance, utilizes sodium cyanoborohydride under mildly acidic conditions, offering selectivity. alfa-chemistry.com
Another versatile strategy involves the diazotization of a suitable aminophenol derivative, followed by reduction of the resulting diazonium salt to introduce the amino group. This method is particularly adaptable for industrial-scale production, especially within continuous flow systems that allow for precise control over reaction parameters. vulcanchem.com Furthermore, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for forming carbon-nitrogen bonds, providing a pathway to arylated amines from aryl halides. acs.org These reactions offer a high degree of control and are applicable to a wide range of substrates. acs.org
Optimization for Scalable Synthesis and Industrial Relevance
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions for efficiency, scalability, and cost-effectiveness. clockss.org For this compound and related compounds, this involves a focus on robust and high-yielding synthetic routes.
Continuous Flow Processes for Enhanced Efficiency and Yield
Continuous flow chemistry presents a significant advancement over traditional batch processing for the industrial synthesis of fine chemicals. smolecule.comflinders.edu.au This technology offers superior control over reaction parameters such as temperature and mixing, leading to improved yields and reduced reaction times. smolecule.comflinders.edu.au The use of continuous flow reactors is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. flinders.edu.au For the synthesis of halogenated aminophenols, continuous flow processes can be employed to ensure high purity and yield, making it a suitable method for commercial applications. vulcanchem.com This approach allows for the safe and efficient handling of reagents and intermediates, contributing to a more sustainable and economical manufacturing process. flinders.edu.au
Investigation of Catalytic Systems in Preparative Procedures
The development of advanced catalytic systems is crucial for optimizing the synthesis of complex molecules like this compound. In reactions such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds, palladium catalysts are commonly employed. Research into more efficient and selective catalysts, including those based on palladium and other transition metals, is ongoing. acs.org For instance, the choice of ligand in a palladium-catalyzed C-N coupling reaction can significantly influence the reaction's success, with dialkylbiarylphosphines showing promise in certain applications. acs.org The development of biocatalysts also offers a green chemistry approach, with enzymes potentially performing reactions selectively in aqueous media. ucl.ac.uk
Summary of Synthetic Parameters
| Parameter | Condition | Outcome |
| Alternative Amination | Reductive amination of a ketone/aldehyde precursor. | Forms the amine in a one-pot reaction. |
| Alternative Amination | Diazotization followed by reduction. | Introduces the amino group, suitable for flow chemistry. vulcanchem.com |
| Scalable Synthesis | Optimization of reaction conditions. | Leads to high yields and cost-effectiveness for industrial production. clockss.org |
| Continuous Flow | Precise control over temperature and mixing. | Enhances efficiency, yield, and safety. smolecule.comflinders.edu.au |
| Catalytic Systems | Use of palladium catalysts in coupling reactions. | Enables selective bond formation. |
Chemical Reactivity and Transformation Pathways of 2 Amino 3 Bromo 6 Fluorophenol
Aromatic Substitution Reactions
The reactivity of 2-Amino-3-bromo-6-fluorophenol in aromatic substitution reactions is governed by the interplay of its three substituents: an amino group, a bromine atom, and a fluorine atom, all attached to a phenol (B47542) ring. These reactions are broadly categorized into nucleophilic and electrophilic substitutions, with the existing functional groups dictating the reaction's feasibility, rate, and the position of the incoming group.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites
Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, where a nucleophile replaces a leaving group on the aromatic ring. The presence of both bromine and fluorine atoms provides two potential sites for this reaction.
Comparative Reactivity of Bromine versus Fluorine as Leaving Groups
In the context of SNAr reactions, the nature of the halogen atom as a leaving group is crucial. Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this complex significantly influences the reaction rate.
Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first, slow step of the reaction. stackexchange.com Consequently, in many activated aromatic systems, fluoride (B91410) is a better leaving group than bromide, which is contrary to the trend observed in aliphatic nucleophilic substitutions (SN2). stackexchange.comnih.gov The order of leaving group ability in SNAr is often F > Cl ≈ Br > I. nih.gov
Table 1: General Comparison of Halogen Leaving Group Ability in SNAr
| Feature | Fluorine | Bromine |
| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Meisenheimer Complex Stabilization | High | Moderate |
| Carbon-Halogen Bond Strength | High | Lower than C-F |
| Leaving Group Ability (General SNAr Trend) | Excellent | Good |
Electronic and Steric Influence of Phenolic Hydroxyl and Amino Activating Groups
The phenolic hydroxyl (-OH) and amino (-NH2) groups are strong activating groups in electrophilic aromatic substitution, but their effect in nucleophilic aromatic substitution is more complex. Both groups are ortho, para-directing and activate the ring towards electrophilic attack by donating electron density through resonance. libretexts.orgpressbooks.pub
In SNAr, which is favored by electron-withdrawing groups, the electron-donating nature of the hydroxyl and amino groups would typically be expected to deactivate the ring. However, their positions relative to the halogens in this compound are critical. The amino group is ortho to the fluorine and meta to the bromine, while the hydroxyl group is para to the fluorine and ortho to the bromine.
The electron-donating resonance effect of these groups can increase the electron density at the carbons bearing the halogens, making nucleophilic attack more difficult. Conversely, the inductive electron-withdrawing effect of the oxygen and nitrogen atoms can have a modest stabilizing effect on the Meisenheimer complex. pressbooks.pub
Steric hindrance also plays a role. researchgate.netrsc.org The groups ortho to the potential reaction sites can impede the approach of the nucleophile. For instance, the amino group is ortho to the fluorine atom, and the hydroxyl group is ortho to the bromine atom. The size of the incoming nucleophile will determine the extent of this steric hindrance. researchgate.netrsc.org
Electrophilic Aromatic Substitution: Directing Effects and Regiochemical Outcomes
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The hydroxyl and amino groups are powerful activating and ortho, para-directing groups for EAS due to their ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion). libretexts.orgbyjus.compressbooks.pub The halogens (bromine and fluorine) are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion. libretexts.orgpressbooks.pub
In this compound, the directing effects of the substituents are as follows:
Amino group (-NH2) at C2: Strongly activating, directs ortho (position not available) and para (to C5).
Bromo group (-Br) at C3: Deactivating, directs ortho (to C2 and C4) and para (to C6).
Fluoro group (-F) at C6: Deactivating, directs ortho (to C5) and para (to C3).
Hydroxyl group (-OH) at C1: Strongly activating, directs ortho (to C2 and C6) and para (to C4).
Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent (Position) | Activating/Deactivating | Directing Effect |
| -OH (1) | Strongly Activating | Ortho, Para (to C2, C6, C4) |
| -NH2 (2) | Strongly Activating | Ortho, Para (to C1, C3, C5) |
| -Br (3) | Deactivating | Ortho, Para (to C2, C4, C6) |
| -F (6) | Deactivating | Ortho, Para (to C1, C5, C3) |
Oxidation and Reduction Reactions of Core Functionalities
The functional groups of this compound, particularly the phenolic hydroxyl and amino groups, are susceptible to oxidation and reduction reactions.
Redox Chemistry of the Phenolic Hydroxyl Group (e.g., oxidation to quinones)
Phenols can be oxidized to quinones. pressbooks.pub The oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone. pressbooks.pub In the case of this compound, oxidation would likely target the phenolic hydroxyl group. The presence of the activating amino group can facilitate this oxidation.
The oxidation of aminophenols can be complex. Depending on the reaction conditions and the oxidizing agent used, the reaction can lead to the formation of quinone-imines or quinones. nih.govresearchgate.net For instance, the oxidation of p-aminophenol is known to produce p-benzoquinone. google.com Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for such transformations. smolecule.com
The electrochemical oxidation of aminophenols has also been studied. For example, the oxidation of o-aminophenol can lead to the formation of phenoxazine (B87303) units. ua.es Given the structure of this compound, with an ortho-aminophenol moiety, similar oxidative pathways leading to phenoxazone-type structures could be envisaged under specific conditions.
The reduction of the phenolic hydroxyl group is less common under standard conditions. However, the bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Table 3: Potential Redox Reactions of this compound
| Reaction Type | Functional Group | Potential Reagents | Potential Product(s) |
| Oxidation | Phenolic Hydroxyl/Amino | Potassium permanganate, Chromium trioxide smolecule.com | Quinone or Quinone-imine derivatives |
| Oxidation | Amino | Strong oxidizing agents | Nitro derivatives |
| Reduction | Bromo | Lithium aluminum hydride | 2-Amino-6-fluorophenol (B142537) |
Reductive Transformations of the Aromatic Amine Group
The primary aromatic amine group of this compound is a key functional handle for a variety of transformations. While the amino group is already in a reduced state, it can be chemically modified or removed entirely through reactions that involve a reductive step. One of the most significant transformations is its conversion into a diazonium salt, which can then be subjected to reductive deamination.
This two-step process typically involves:
Diazotization: The primary amino group reacts with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HBr), at low temperatures (0–5 °C) to form a diazonium salt. google.comgoogle.com The stability of this intermediate is highly dependent on the reaction conditions. google.com
Reductive Deamination: The resulting diazonium salt can be reduced to remove the nitrogen functionality, replacing it with a hydrogen atom. A common reagent for this reduction is hypophosphorous acid (H₃PO₂). This sequence provides a synthetic route to 3-bromo-6-fluorophenol from its 2-amino precursor.
This transformation is particularly useful when the directing effects of the amino group are required for an initial synthetic step, but the group itself is not desired in the final product. While direct reduction of the amino group is not a standard transformation, its conversion to a diazonium intermediate opens a pathway for reductive removal, a critical tool in multi-step organic synthesis. The general method of reducing a nitro precursor is a common way to synthesize aromatic amines like the title compound. acs.org
Cross-Coupling and Carbon-Carbon Bond Forming Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. rsc.org In this reaction, the bromine atom of this compound serves as a leaving group, coupling with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com
The general reaction scheme is as follows:
Aryl Halide: this compound
Coupling Partner: Aryl or Vinyl Boronic Acid (R-B(OH)₂)
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). mdpi.combeilstein-journals.orgnih.gov
Base: A base such as K₂CO₃, Cs₂CO₃, or KOAc is required to activate the organoboron reagent. mdpi.combeilstein-journals.org
Solvent: Typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water. nih.govd-nb.info
This reaction facilitates the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. d-nb.infonih.gov The amino and hydroxyl groups on the phenol ring can influence the reactivity and may require protection depending on the specific reaction conditions and the desired outcome. mdpi.com
Table 1: Overview of Suzuki-Miyaura Coupling Reaction
| Component | Example Reagents | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner, provides the scaffold. |
| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Nucleophilic partner, provides the new carbon fragment. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). rsc.orgnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Activates the boronic acid for transmetalation. beilstein-journals.orgnih.gov |
| Solvent | Dioxane/Water, Toluene/Water, THF/Water | Solubilizes reactants and facilitates the reaction. |
Other Transition Metal-Mediated Transformations
Beyond the Suzuki-Miyaura reaction, this compound can participate in a variety of other transition metal-mediated transformations. The choice of catalyst and reaction conditions allows for the formation of different types of chemical bonds.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne to form an alkynylated product. scirp.orgscirp.org This method is one of the most effective ways to form sp-sp² carbon-carbon bonds and is valuable for synthesizing precursors to heterocyclic compounds like azaindoles. scirp.org The reaction typically employs a palladium catalyst (e.g., Pd(CF₃COO)₂/PPh₃), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. scirp.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. A variation, the Matsuda-Heck reaction, can utilize an arene diazonium salt (formed from the amino group) as the electrophile. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This allows for the introduction of secondary or tertiary amino groups at the 3-position of the scaffold. beilstein-journals.org
Iron-Catalyzed Reactions: Iron catalysts, being more economical and environmentally benign than palladium, have been explored for various coupling reactions, including the synthesis of quinazolines from 2-aminobenzyl alcohols and benzylamines. frontiersin.org Similar iron-catalyzed approaches could potentially be applied to derivatives of this compound.
These diverse reactions highlight the compound's utility as a versatile building block, enabling access to a wide range of complex molecules through selective, metal-catalyzed bond formation. nih.gov
Derivatization and Functionalization Strategies
The amino and hydroxyl functional groups of this compound offer numerous opportunities for derivatization, allowing for the fine-tuning of its chemical and physical properties or for its incorporation into larger, more complex structures.
Reactions Involving the Primary Amino Group
The primary amino group is a potent nucleophile and a site for a wide array of chemical modifications. Its reactivity is central to many synthetic applications.
Acylation and Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form amides and sulfonamides, respectively. Protecting the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative is a common strategy to moderate its activating effect or prevent side reactions during subsequent synthetic steps.
Imination: Condensation of the primary amine with aldehydes or ketones under appropriate conditions yields imines (Schiff bases). evitachem.comresearchgate.net This reaction can be a key step in the synthesis of heterocyclic ring systems. smolecule.com
Diazotization: As previously mentioned, the amino group can be converted to a diazonium salt. This highly versatile intermediate is not only used for reductive deamination but can also be a precursor for a range of other functional groups via Sandmeyer-type reactions (e.g., substitution with -Cl, -Br, -CN) or for azo-coupling reactions to form azo dyes.
Table 2: Selected Reactions of the Primary Amino Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acetic anhydride, Acetyl chloride | N-Aryl Acetamide |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc protected amine |
| Imination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |
| Diazotization | NaNO₂, H₂SO₄ (aq.) | Diazonium Salt |
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group also provides a site for various functionalization reactions, primarily involving its acidic proton and the nucleophilicity of the oxygen atom.
O-Alkylation (Etherification): The hydroxyl group can be deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This reaction converts the phenol into an ether, which can be useful for protecting the hydroxyl group or for introducing specific alkyl chains. researchgate.net
O-Acylation (Esterification): Phenols can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct.
Oxidation: Under certain conditions, the phenolic hydroxyl group can be oxidized. For example, strong oxidizing agents can potentially convert the phenol to a quinone-type structure.
The ability to selectively modify both the amino and hydroxyl groups, in conjunction with the cross-coupling potential of the bromo substituent, makes this compound a highly valuable and adaptable intermediate in synthetic organic chemistry.
Selective Modification of Halogen Substituents
The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound, in addition to the amino and hydroxyl groups, imparts a rich and selective reactivity to the molecule. The differential reactivity of the C-Br and C-F bonds allows for a variety of chemical transformations to be carried out selectively at either halogen position. These selective modifications are crucial for the synthesis of more complex molecules and for the generation of diverse chemical libraries based on the 2-aminophenol (B121084) scaffold. The primary pathways for the selective modification of the halogen substituents involve palladium-catalyzed cross-coupling reactions, which preferentially occur at the more reactive C-Br bond, and nucleophilic aromatic substitution, which can be directed towards the C-F bond under specific conditions.
One of the most powerful and widely used methods for the selective functionalization of aryl bromides in the presence of aryl fluorides is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comwikipedia.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new carbon-carbon bond. wikipedia.org The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl >> F. wikipedia.org This inherent difference in reactivity allows for the selective coupling at the C-Br bond of this compound while leaving the C-F bond intact. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.com The choice of ligand and base can be critical for achieving high yields and selectivity. nih.gov
Another significant transformation that can be selectively performed at the bromine-substituted position is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. mit.eduorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction is highly selective for aryl bromides over aryl fluorides. The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. mit.eduorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the this compound core.
While the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, the C-F bond can be selectively targeted through nucleophilic aromatic substitution (SNAr). organicchemistrytutor.commasterorganicchemistry.com In SNAr reactions, the rate of reaction is generally F > Cl > Br > I, which is the reverse of the trend observed in many transition-metal-catalyzed reactions. organicchemistrytutor.com The fluorine atom's high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.comtotal-synthesis.com The presence of the ortho-amino and para-hydroxyl groups can further activate the C-F bond towards nucleophilic attack. This pathway can be exploited to introduce various nucleophiles, such as alkoxides, thiolates, and amines, at the C6 position.
The selective modification of the halogen substituents can also be a precursor to more complex transformations, such as the synthesis of heterocyclic structures like phenoxazines. thieme-connect.denih.govresearchgate.netdntb.gov.uaresearchgate.net For instance, an intramolecular cyclization could be envisioned following a selective modification at either the bromo or fluoro position, leading to novel tricyclic systems.
The following data tables summarize the expected outcomes of these selective modification reactions on this compound.
Table 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond
| Entry | Boronic Acid/Ester | Catalyst System | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-6-fluoro-3-phenylphenol |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Amino-6-fluoro-3-(4-methoxyphenyl)phenol |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 2-Amino-6-fluoro-3-(thiophen-2-yl)phenol |
Table 2: Selective Buchwald-Hartwig Amination at the C-Br Bond
| Entry | Amine | Catalyst System | Product |
| 1 | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-6-fluoro-3-morpholinophenol |
| 2 | Aniline (B41778) | Pd(OAc)₂, XPhos, K₂CO₃ | 2-Amino-6-fluoro-3-(phenylamino)phenol |
| 3 | Benzylamine | PdCl₂(Amphos), Cs₂CO₃ | 3-(Benzylamino)-2-amino-6-fluorophenol |
Table 3: Selective Nucleophilic Aromatic Substitution at the C-F Bond
| Entry | Nucleophile | Conditions | Product |
| 1 | Sodium methoxide (B1231860) (NaOMe) | DMSO, 100 °C | 2-Amino-3-bromo-6-methoxyphenol |
| 2 | Sodium thiophenoxide (NaSPh) | DMF, 120 °C | 2-Amino-3-bromo-6-(phenylthio)phenol |
| 3 | Pyrrolidine | NMP, 150 °C | 2-Amino-3-bromo-6-(pyrrolidin-1-yl)phenol |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 3 Bromo 6 Fluorophenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed map of the chemical environment and connectivity of atoms can be constructed.
The ¹H and ¹³C NMR spectra of 2-Amino-3-bromo-6-fluorophenol are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The substitution pattern on the aromatic ring—an amino group, a bromine atom, a fluorine atom, and a hydroxyl group—significantly influences the electronic environment of the aromatic protons and carbons, leading to a wide dispersion of chemical shifts.
In the ¹H NMR spectrum, the aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and multiplicities would be governed by their position relative to the various substituents and their coupling to each other and to the fluorine atom. The protons of the exchangeable amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, the positions of which are sensitive to solvent, concentration, and temperature. researchgate.net
The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine, oxygen, and bromine atoms would be significantly deshielded, appearing at lower fields. The chemical shifts would also be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the halogens.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
|---|---|---|---|
| ¹H | Aromatic CH | 6.5 - 7.5 | Shielding/deshielding by substituents, H-F coupling |
| ¹H | -NH₂ | Variable (broad) | Hydrogen bonding, exchange rate |
| ¹H | -OH | Variable (broad) | Hydrogen bonding, exchange rate researchgate.net |
| ¹³C | C-OH | 145 - 155 | Deshielding by oxygen |
| ¹³C | C-NH₂ | 130 - 145 | Influence of nitrogen and adjacent substituents |
| ¹³C | C-Br | 110 - 120 | Deshielding by bromine |
| ¹³C | Aromatic CH | 115 - 130 | Combined electronic effects of all substituents |
| ¹³C | Aromatic CH | 115 - 130 | Combined electronic effects of all substituents |
Note: The data in this table is predictive and based on typical chemical shift ranges for similarly substituted phenols and anilines. rsc.orgjst.go.jprsc.org
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional NMR techniques are essential. youtube.com
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons, helping to confirm their adjacent positions on the ring. No cross-peaks would be expected for the -NH₂ and -OH protons unless their exchange rate is slow enough to allow for observable coupling to other protons. scispace.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of the two aromatic protons to their corresponding carbon atoms. youtube.com
The identification of signals from exchangeable protons, such as those in the amino (-NH₂) and hydroxyl (-OH) groups, can be confirmed through deuteration studies. The addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample leads to the exchange of these labile protons with deuterium.
Upon deuteration, the ¹H NMR signals corresponding to the -NH₂ and -OH protons would decrease in intensity or disappear completely. eurisotop.com This technique provides a straightforward method to distinguish these signals from the non-exchangeable C-H protons of the aromatic ring. marquette.edu This method is widely used in the structural elucidation of molecules containing such functional groups to simplify spectra and aid in assignments.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Vibrational Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. rsc.org The presence of intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups is expected, which would influence the position and shape of their respective stretching bands. researchgate.net
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3400 | Broad |
| N-H Stretch | 3300 - 3500 | Medium, often two bands for -NH₂ |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Note: The data in this table is based on established group frequencies for substituted aromatic compounds. rsc.orgscialert.net
Raman spectroscopy, which is sensitive to changes in polarizability during a vibration, provides complementary information to FTIR. While FTIR is particularly useful for polar functional groups like -OH and -NH₂, Raman spectroscopy is often more effective for identifying vibrations of the non-polar carbon skeleton and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-Br stretching vibration. The symmetric stretches of the benzene ring, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. nih.gov A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be required for a complete assignment of the Raman spectrum. researchgate.netnih.gov Such computational studies can help in predicting and assigning vibrational modes for complex substituted aromatic systems. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound through its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the compound's monoisotopic molecular weight.
A key characteristic in the mass spectrum of a bromine-containing compound like this compound is the presence of a distinctive isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu This results in the molecular ion appearing as a pair of peaks (an M⁺ and M+2 peak) of almost equal intensity, separated by two mass units.
Subsequent fragmentation of the molecular ion provides structural information. For halogenated aminophenols, fragmentation pathways often involve the loss of the halogen atoms or other small neutral molecules. Common fragmentation processes for related fluorophenols and fluoroanilines include the loss of HF. researchgate.net In the case of this compound, characteristic fragment ions would be expected from the loss of a bromine radical (Br•), hydrogen fluoride (B91410) (HF), or carbon monoxide (CO) from the phenolic ring. High-resolution mass spectrometry (HRMS) can be employed to differentiate between isomers by analyzing their unique fragmentation patterns, such as the characteristic loss of the bromine atom or cleavage of the aminophenol backbone.
Table 1: Expected Mass Spectrometry Data for this compound This table is based on theoretical values and known fragmentation patterns of similar compounds.
| Feature | Expected Observation | Significance |
| Molecular Ion (M⁺) | A pair of peaks at m/z 205 and 207 | Confirms the molecular weight and the presence of one bromine atom. |
| Isotope Ratio | M⁺: (M+2)⁺ ratio of approximately 1:1 | Characteristic isotopic signature of bromine. msu.edu |
| Key Fragment Ion | [M - Br]⁺ at m/z 126 | Indicates the loss of the bromine atom. |
| Other Fragments | [M - HF]⁺, [M - CO]⁺ | Common fragmentation pathways for fluorinated phenols. researchgate.net |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, XRD techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into the absolute molecular structure and the complex network of intermolecular forces that govern its crystal packing. uhu-ciqso.esmdpi.com
Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination
Single-crystal X-ray diffraction (SC-XRD) analysis allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles. uhu-ciqso.es To perform SC-XRD, a suitable single crystal of the compound must be grown, often through slow evaporation from a solvent. This technique can unambiguously resolve the substitution pattern on the aromatic ring, confirming the positions of the amino, bromo, and fluoro substituents.
The resulting crystal structure reveals the conformation of the molecule and the planarity of the phenyl ring. For substituted aminophenols, the non-hydrogen atoms of the molecule are often found to be nearly coplanar. iucr.org SC-XRD is also instrumental in identifying polymorphism, where a compound can exist in different crystalline forms, which may arise from different packing arrangements in the crystal lattice. nih.gov
Table 2: Representative Crystallographic Data for a Substituted Aminophenol Data for the related compound 4-amino-2,6-dichlorophenol (B1218435) is presented for illustrative purposes. iucr.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 4.6064 (5) |
| b (Å) | 11.7569 (12) |
| c (Å) | 13.2291 (13) |
| β (°) | 96.760 (5) |
| Volume (ų) | 711.47 (13) |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions in Crystal Lattices
The phenol (B47542) (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. iucr.org This complementarity leads to the formation of extensive hydrogen bonding networks, which are a dominant feature in the crystal structures of aminophenols. nih.govresearchgate.net Typically, strong intermolecular O—H···N or N—H···O hydrogen bonds are formed, linking molecules into chains, sheets, or more complex three-dimensional frameworks. iucr.orgresearchgate.net These "head-to-tail" interactions between the amino and phenolic hydroxyl groups are a common organizing motif. researchgate.net The specific network formed can vary, from tetrameric loop motifs to infinite chains, significantly influencing the crystal's physical properties. nih.gov
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com In this compound, the bromine atom can participate in halogen bonds. This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, opposite the C-Br covalent bond. mdpi.comnih.gov This positive σ-hole can interact favorably with a nucleophilic site on an adjacent molecule, such as the lone pair of an oxygen or nitrogen atom. organic-chemistry.orgnih.gov These C—Br···O or C—Br···N interactions can act as a significant structure-directing force, influencing the crystal packing in competition or cooperation with hydrogen bonds. mdpi.comacs.org
π-π stacking interactions between aromatic rings are another crucial force in the formation of supramolecular structures. researchgate.net In these interactions, the electron-rich π-system of one aromatic ring interacts with the π-system of a neighboring ring. The geometry of this stacking can be face-to-face or edge-to-face.
Computational and Theoretical Investigations of 2 Amino 3 Bromo 6 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-amino-3-bromo-6-fluorophenol from first principles. These methods can elucidate its electronic structure, optimized geometry, and energetic profile.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model electron correlation and exchange effects. acs.org
Geometry Optimization: Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For this compound, the planarity of the benzene (B151609) ring is expected, though slight deviations may occur due to steric hindrance between the adjacent amino, bromo, and fluoro groups. In analogous halogenated phenols, DFT calculations have been used to predict key bond lengths, which are expected to be similar for this compound.
Energetics: DFT can be used to calculate thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for predicting the spontaneity of reactions and the relative stability of different conformations or tautomers.
A hypothetical table of optimized geometric parameters for this compound, based on DFT calculations for similar molecules, is presented below.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.40 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C Bond Angle | ~120° (in ring) |
| C-N-H Bond Angle | ~112° |
Note: These values are illustrative and based on typical bond lengths found in similar substituted phenols.
Ab Initio Methods for High-Accuracy Property Predictions
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. researchgate.net These methods are particularly valuable for obtaining benchmark energies and for systems where electron correlation is critical.
For this compound, ab initio calculations could be employed to:
Refine Energetic Data: Provide highly accurate calculations of ionization potential and electron affinity.
Investigate Weak Interactions: Accurately model intramolecular hydrogen bonding, which is likely to occur between the hydroxyl or amino groups and the adjacent fluorine or bromine atoms. Studies on 2-fluorophenol (B130384) have utilized ab initio methods to investigate such interactions. researchgate.net
Conformational Analysis and Tautomerism Studies
The flexibility of the amino and hydroxyl groups allows for the existence of different rotational isomers (rotamers) and potentially different tautomeric forms of this compound.
Energy Landscape and Population Ratios of Possible Rotamers or Tautomers
Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles, such as those associated with the C-O and C-N bonds. This analysis reveals the various stable conformers and the energy barriers separating them. researchgate.net
Rotamers: Different orientations of the -OH and -NH₂ groups will lead to various rotamers. Intramolecular hydrogen bonding between the -OH or -NH₂ protons and the adjacent halogen atoms can significantly stabilize certain conformations. For instance, a hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F) or the amino proton and the bromine atom (N-H···Br) could be energetically favorable.
Tautomers: Phenol-imine and keto-amine tautomerism is a known phenomenon in related Schiff bases. researchgate.net For this compound, a potential tautomerism could involve the transfer of a proton from the hydroxyl group to the nitrogen of the amino group, forming a zwitterionic or keto-amine-like structure. DFT calculations can predict the relative energies of these tautomers. In similar phenolic systems, the enol (phenolic) form is generally found to be more stable than the keto form. acs.org
The relative populations of these conformers and tautomers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the electronegative oxygen, fluorine, and bromine atoms. These sites are susceptible to electrophilic attack. The lone pairs of the oxygen and nitrogen atoms would also contribute to negative potential regions.
Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms of the hydroxyl and amino groups. These sites are prone to nucleophilic attack.
The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a qualitative prediction of reactivity.
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Reaction Sites
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity and the sites of chemical reactions. researchgate.net
HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino and hydroxyl groups. The energy of the HOMO is related to the ionization potential.
LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the aromatic ring, with contributions from the electron-withdrawing bromo and fluoro substituents. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
FMO analysis can predict the most likely sites for electrophilic and nucleophilic substitution on the aromatic ring.
A hypothetical table of FMO properties for this compound is provided below, based on data from analogous compounds.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and based on calculations for similar halogenated anilines and phenols.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. dergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of core, lone pair, and bonding/antibonding orbitals, representing an intuitive Lewis structure. wisc.edu
Key interactions within this compound include:
Lone Pair Delocalization: The lone pairs of the hydroxyl (-OH), amino (-NH2), fluorine (-F), and bromine (-Br) substituents engage in hyperconjugative interactions with the π* antibonding orbitals of the aromatic ring. The energies of these interactions indicate the strength of the electron-donating character of each substituent.
Intramolecular Hydrogen Bonding: NBO analysis can elucidate the presence and strength of intramolecular hydrogen bonds, such as a potential interaction between the hydroxyl group's hydrogen and the adjacent amino group or fluorine atom. This is evaluated by analyzing the interaction between the lone pair of the acceptor atom (e.g., Nitrogen or Fluorine) and the σ* antibonding orbital of the O-H bond.
Bonding Character: The analysis provides detailed information on the hybridization of atomic orbitals and the polarization of the chemical bonds, offering insights into the covalent and ionic nature of the bonds within the molecule.
The total Lewis structure density, typically found to be over 99%, indicates how well the molecule is described by a single Lewis structure. wisc.edu The remaining non-Lewis density is primarily found in valence-shell antibonding orbitals, indicating the degree of electronic delocalization. wisc.edu
Table 1: Illustrative NBO Analysis Data for Key Donor-Acceptor Interactions in this compound This table presents hypothetical stabilization energy (E(2)) values to illustrate typical NBO findings.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | σ* (C2-C3) | 3.5 |
| LP (1) N | π* (C1-C6) | 5.8 |
| LP (1) O | π* (C1-C2) | 4.2 |
| LP (2) F | σ* (C5-C6) | 2.1 |
LP = Lone Pair; σ* = antibonding sigma orbital; π* = antibonding pi orbital.
Global and Local Chemical Reactivity Descriptors
Global Reactivity Descriptors are calculated for the molecule as a whole. For this compound, these include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability and reactivity. mdpi.com A small energy gap suggests high polarizability and reactivity, as it is easier to excite an electron to a higher energy state. mdpi.comresearchgate.net
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively.
Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. researchgate.net
Electronegativity (χ) and Electrophilicity Index (ω): These descriptors indicate the molecule's ability to attract electrons.
Local Reactivity Descriptors identify the most reactive sites within the molecule.
Fukui Functions: These are essential for predicting sites for nucleophilic and electrophilic attack. researchgate.net The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net By calculating these values for each atom in this compound, one can predict that electrophiles will likely attack the electron-rich positions of the aromatic ring (activated by the -OH and -NH2 groups), while nucleophiles might target carbon atoms bonded to the electron-withdrawing halogens.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. bohrium.com Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). bohrium.com For this compound, the MEP would likely show negative potential around the hydroxyl and amino groups and the fluorine atom, and positive potential near the hydrogen atoms.
Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical values to illustrate typical findings from a DFT calculation.
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 3.5 |
Prediction of Spectroscopic Parameters
Computational chemistry is a vital tool for predicting and interpreting various types of spectra, which helps in the structural elucidation of compounds like this compound.
NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net For fluorinated organic molecules, computational prediction is particularly valuable. nih.gov Methods like ωB97XD with a basis set such as aug-cc-pVDZ have been shown to provide good accuracy for 19F chemical shifts. worktribe.comchemrxiv.org Calculations can be performed for the molecule in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the chemical shifts. acs.org
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated using DFT methods, often with the B3LYP functional and a 6-311G(d,p) or similar basis set. mdpi.com The calculation provides the harmonic vibrational frequencies, which are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. nih.govnih.gov The analysis, aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed peaks, such as O-H, N-H, C-F, and C-Br stretches. nih.govnih.gov
Electronic Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-visible electronic absorption spectra. mdpi.comresearchgate.net The calculation yields the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for the electronic transitions. acs.org For phenolic compounds, these transitions typically correspond to π → π* excitations within the aromatic ring. acs.orgnih.gov The choice of functional (e.g., CAM-B3LYP, BHandHLYP) and the inclusion of a solvent model are crucial for obtaining results that correlate well with experimental measurements. acs.orgresearchgate.netnih.gov
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data to illustrate typical computational predictions.
| Parameter | Predicted Value |
|---|---|
| 1H NMR (δ, ppm) | H (on -OH): 5.1; H (on -NH2): 3.8; Aromatic H: 6.7-7.1 |
| 13C NMR (δ, ppm) | C-OH: 148; C-NH2: 135; C-Br: 110; C-F: 152 |
| 19F NMR (δ, ppm) | -125 |
| FTIR Frequencies (cm-1) | O-H stretch: 3450; N-H stretch: 3350; C-F stretch: 1250 |
| UV-Vis (λmax, nm) | 285 (oscillator strength f=0.045) |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. acs.orgresearchgate.net
For this compound, plausible reactions for study include electrophilic aromatic substitution, nucleophilic aromatic substitution (where bromine could act as a leaving group), oxidation of the phenol (B47542) or amino groups, and coupling reactions.
The process of studying a reaction mechanism computationally involves:
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. acs.org
Transition State Search: Locating the transition state structure, which is a first-order saddle point on the PES, is a critical step. Various algorithms are employed for this search.
Frequency Calculation: Performing frequency calculations confirms the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct transition state has been found for the reaction of interest. mdpi.com
These studies can reveal why certain products are formed over others (selectivity), compare the feasibility of different reaction pathways, and provide insights into the role of catalysts. For example, a DFT study could calculate the activation energy for the diazotization of the amino group, a common reaction for this class of compounds.
Applications in Advanced Organic Synthesis and Chemical Sciences
Building Block for Complex Aromatic and Heterocyclic Systems
The strategic placement of reactive functional groups on the aromatic ring of 2-amino-3-bromo-6-fluorophenol allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecules. smolecule.com
Synthesis of Substituted Benzoxazoles and Benzoxazines
The ortho-aminophenol moiety within this compound is a classic precursor for the synthesis of benzoxazoles and benzoxazines, two classes of heterocyclic compounds with a wide range of biological activities and material applications. smolecule.comossila.com The condensation of 2-aminophenols with various reagents is a common strategy for forming these fused ring systems. smolecule.com For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, provides a route to 2-substituted benzoxazoles. organic-chemistry.org This method is tolerant of various substituents on the aminophenol ring, including bromo and chloro groups. organic-chemistry.org Similarly, the reaction of phenols with Eschenmoser's salt can lead to the formation of N,N-dimethyl substituted benzylamines, which can be further converted to dihydro-2H-1,3-benzoxazines. researchgate.net The presence of the bromine and fluorine atoms on the benzoxazole (B165842) or benzoxazine (B1645224) core, derived from this compound, can significantly influence the resulting molecule's properties.
Construction of Fluorinated and Brominated Quinolines
Quinolines are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. google.com The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline (B41778) derivative with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. fordham.edu Starting with this compound, this reaction would lead to the formation of a quinoline (B57606) ring system bearing both fluorine and bromine substituents. The positions of these halogens on the quinoline nucleus can be directed by the substitution pattern of the initial aminophenol. For example, a Skraup synthesis starting with 2-amino-5-fluorophenol (B134415) has been used to prepare 6-fluoro-8-quinolinol. fordham.edu The incorporation of both bromine and fluorine into the quinoline scaffold is of particular interest as it can modulate the electronic properties and biological activity of the resulting molecule. researchgate.net
Precursor for Diverse Polyfunctional Chemical Scaffolds
The multiple reactive sites on this compound make it a valuable precursor for a wide array of polyfunctional chemical scaffolds. smolecule.com The amino, bromo, and fluoro groups can be selectively modified through various chemical reactions, including substitution, coupling, and cyclization reactions. vulcanchem.com This allows for the introduction of additional functional groups and the construction of complex molecular frameworks. The ability to generate diverse scaffolds from a single, readily accessible starting material is highly advantageous in combinatorial chemistry and drug discovery programs. fu-berlin.de
Development of Functional Materials Precursors
The unique electronic and structural features imparted by the combination of amino, bromo, and fluoro groups make this compound a promising precursor for the development of advanced functional materials.
Monomers for Polymer Synthesis
The amino and hydroxyl groups of this compound can participate in polymerization reactions, making it a potential monomer for the synthesis of novel polymers. The incorporation of this halogenated phenol (B47542) into a polymer backbone would introduce fluorine and bromine atoms, which can significantly alter the polymer's properties, such as thermal stability, flame retardancy, and chemical resistance. The development of polymers with tailored properties is a major focus of materials science, and monomers like this compound offer a route to new materials with unique functionalities.
Intermediates for Advanced Dye Chemistry
Aromatic amines and phenols are fundamental building blocks in the synthesis of dyes and pigments. biosynth.com The specific substitution pattern of this compound can influence the color and photophysical properties of dyes derived from it. The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing halogen atoms, can create a "push-pull" electronic system, which is a common design feature in chromophores. The ability to fine-tune the electronic properties of the molecule makes it a valuable intermediate for the development of advanced dyes with specific absorption and emission characteristics for applications in areas such as imaging and optoelectronics. ossila.com
Emerging Research Directions and Future Outlook for 2 Amino 3 Bromo 6 Fluorophenol
Development of Sustainable and Greener Synthetic Approaches
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of functionalized aromatic compounds like 2-Amino-3-bromo-6-fluorophenol is a key area for innovation. rsc.org Future research will likely focus on developing greener synthetic routes that are more environmentally benign than traditional methods, which often rely on harsh conditions and hazardous reagents. nih.govoregonstate.edu
Key areas of development include:
Green Solvents and Reagents: A move away from volatile organic compounds (VOCs) towards greener alternatives such as water, ethanol (B145695), or deep eutectic solvents is anticipated. researchgate.net The use of eco-friendly reagents, like hydrogen peroxide as an oxidant, is also a promising direction. organic-chemistry.org For instance, research has shown the successful synthesis of substituted phenols using hydrogen peroxide in ethanol under ambient conditions. nih.govrsc.orgresearchgate.net
Catalysis: The exploration of novel catalytic systems is crucial. This includes the use of biodegradable catalysts, such as those derived from waste materials like snail shells, which have been shown to be effective in the synthesis of other functionalized amino compounds. oiccpress.com Metal-free catalysts and earth-abundant metal catalysts are also gaining traction to replace expensive and toxic heavy metal catalysts. acs.org
Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or solar-powered reactions, could significantly reduce the environmental footprint of producing this compound. sci-hub.se
A comparative table of potential green synthesis strategies is presented below.
| Synthesis Strategy | Traditional Approach | Potential Green Alternative | Key Advantages of Green Alternative |
| Solvent | Volatile Organic Compounds (e.g., Toluene, THF) | Water, Ethanol, Deep Eutectic Solvents | Reduced toxicity, improved safety, biodegradability. researchgate.net |
| Catalyst | Heavy Metal Catalysts (e.g., Palladium, Copper) | Biodegradable catalysts, Metal-free catalysts | Lower cost, reduced environmental impact, easier catalyst recovery. oiccpress.comacs.org |
| Oxidant | Stoichiometric harsh oxidants | Hydrogen Peroxide, Air | Formation of benign byproducts (water), safer handling. organic-chemistry.org |
| Energy Source | Conventional heating (oil baths) | Microwaves, Solar energy | Faster reaction times, lower energy consumption. sci-hub.se |
Exploration of Catalyst-Free or Mild Reaction Conditions for Derivatization
The derivatization of this compound is key to unlocking its potential in various applications. Future research will likely focus on developing catalyst-free and mild reaction conditions to modify its functional groups (amino, hydroxyl, and the aromatic ring). This approach offers advantages such as reduced cost, simplified purification, and enhanced compatibility with sensitive functional groups. rsc.orgrsc.orgresearchgate.net
Emerging strategies for the derivatization of similar compounds include:
Catalyst-Free C-N Bond Formation: Recent studies have demonstrated the feasibility of forming C-N bonds without the need for a metal catalyst, often under biocompatible conditions. rsc.orgrsc.org These methods could be adapted for the amination or N-arylation of this compound.
Enzymatic Derivatization: The use of enzymes, such as laccases, offers a highly selective and environmentally friendly way to derivatize phenolic compounds. nih.gov Laccases can catalyze the coupling of aminophenols to other molecules under mild conditions, using only atmospheric oxygen as an oxidant. nih.gov
Mild Oxidative Coupling: The development of mild oxidative coupling reactions, for instance, using gentle oxidants at room temperature, can lead to the formation of novel dimers or polymers with interesting properties. acs.org
The following table outlines potential mild derivatization reactions for this compound.
| Reaction Type | Functional Group Targeted | Potential Reagent/Condition | Benefit |
| N-Acylation | Amino Group | Acyl chloride in a buffered system | Catalyst-free, mild conditions. |
| O-Alkylation | Hydroxyl Group | Alkyl halide with a mild base | High selectivity and yield. |
| Electrophilic Aromatic Substitution | Aromatic Ring | Mild electrophile with enzymatic activation | Regioselective functionalization. nih.gov |
| Oxidative Coupling | Amino and Hydroxyl Groups | Laccase/Oxygen | Green and highly specific coupling. nih.gov |
Integration into Flow Chemistry Methodologies for Efficient Production
For the large-scale and efficient production of this compound and its derivatives, flow chemistry presents a promising alternative to traditional batch processing. aurigeneservices.comresearchgate.net Flow chemistry involves the continuous pumping of reagents through a reactor, offering superior control over reaction parameters, enhanced safety, and the potential for higher yields and purity. aurigeneservices.combohrium.com
Key advantages of integrating the synthesis of this compound into flow chemistry include:
Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly reactive or hazardous intermediates. bohrium.com
Enhanced Control and Reproducibility: The precise control over temperature, pressure, and reaction time in a flow system leads to more consistent product quality and higher yields. aurigeneservices.comrsc.org
| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and efficient due to high surface-area-to-volume ratio. | Better temperature control, minimizing side reactions. aurigeneservices.com |
| Mixing | Can be inefficient, especially on a large scale. | Efficient and rapid mixing. | Increased reaction rates and yields. aurigeneservices.com |
| Safety | Large volumes of hazardous materials are handled at once. | Small reaction volumes at any given time. | Reduced risk of thermal runaways and explosions. bohrium.com |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scaled by running the system for a longer duration. | More straightforward and predictable scale-up. researchgate.net |
Automation and Integration: Flow chemistry systems can be easily automated and integrated with online monitoring and purification processes, leading to a more streamlined and efficient manufacturing process. aurigeneservices.com
Advanced Applications in Materials Science Beyond Traditional Areas
The unique combination of functional groups in this compound makes it an attractive building block for advanced materials. While its current applications may be limited, future research is expected to explore its use in novel areas of materials science.
Potential future applications include:
Functional Polymers: The amino and hydroxyl groups can be used as points for polymerization, leading to the creation of functional polymers with tailored properties. For example, poly(aminophenol)s have been investigated for their electrochemical properties and potential use in sensors. mdpi.com
Bio-based Materials: Phenolic compounds are increasingly being used as building blocks for bio-inspired and biocompatible materials. nih.gov The functional groups on this compound could be used to create materials with specific biological activities or for surface functionalization of biomedical devices. nih.gov
High-Performance Materials: The presence of fluorine and bromine atoms can impart unique properties to materials, such as increased thermal stability, flame retardancy, and specific optical or electronic characteristics.
Synergistic Experimental and Computational Research to Elucidate Complex Phenomena
A powerful approach to unlocking the full potential of this compound lies in the synergy between experimental and computational research. frontiersin.orgijprajournal.comfrontiersin.org Computational chemistry can provide valuable insights into the compound's properties and reactivity, guiding experimental work and accelerating the discovery of new applications. rsc.org
Key areas for synergistic research include:
Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of synthetic and derivatization reactions, helping to optimize reaction conditions and predict the formation of byproducts. rsc.org
Property Prediction: Quantum chemical calculations can predict various properties of this compound and its derivatives, such as their electronic structure, spectral properties, and reactivity. nih.govresearchgate.net This information can guide the design of new materials with desired characteristics.
Virtual Screening: For applications in drug discovery or materials science, computational screening of virtual libraries of derivatives of this compound can identify promising candidates for further experimental investigation. frontiersin.orgnih.gov
The integration of experimental and computational approaches is expected to play a crucial role in advancing the understanding and application of this intriguing molecule.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Amino-3-bromo-6-fluorophenol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation and amination steps. For bromo-fluorophenol derivatives, regioselective halogenation of phenol precursors (e.g., using Br₂ in acetic acid or N-bromosuccinimide) followed by fluorination (via Balz-Schiemann or nucleophilic substitution) is common . Amination can be achieved via catalytic hydrogenation of nitro intermediates or Ullmann coupling. To optimize purity:
Q. Q2. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition, as recommended for bromo-fluorophenol analogs .
- Handling: Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. Safety protocols (gloves, fume hoods) are critical due to potential toxicity, as noted for amino-halophenols .
- Stability Testing: Monitor via periodic NMR or LC-MS to detect degradation products (e.g., dehalogenation or oxidation).
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to model electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
- Reactivity Analysis: Simulate reaction pathways (e.g., amination or halogen exchange) using Gaussian or ORCA software. Compare results with experimental kinetics to validate mechanisms .
Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for halogenated aminophenols?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR (¹H/¹³C, DEPT) with FT-IR (O-H/N-H stretches) and high-resolution mass spectrometry (HRMS) .
- Solvent Effects: Note that polar solvents (DMSO-d₆) may cause peak broadening for -NH₂ groups; use deuterated chloroform for sharper signals.
- Computational NMR: Predict chemical shifts using DFT (e.g., GIAO method) to identify discrepancies caused by tautomerism or impurities .
Q. Q5. What strategies are effective for studying regioselective reactions in polyhalogenated aminophenols?
Methodological Answer:
- Directed Metalation: Employ directing groups (e.g., -NHBoc) to control bromination/fluorination sites.
- Competitive Kinetics: Compare reaction rates under varying conditions (temperature, catalyst) using LC-MS or in-situ IR .
- Isotopic Labeling: Use ¹⁸O or deuterated analogs to trace substitution pathways, as seen in phosphonylation studies of bromopyridines .
Methodological Challenges and Solutions
Q. Q6. How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for Suzuki-Miyaura couplings. Additives like Cs₂CO₃ improve base sensitivity .
- Solvent Selection: Use DMF or THF for polar intermediates; avoid protic solvents that may deactivate catalysts.
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields via controlled heating (e.g., 100°C, 30 min) .
Q. Q7. What advanced analytical techniques are recommended for detecting trace impurities in halogenated aminophenols?
Methodological Answer:
- UPLC-MS/MS: Achieve ppb-level detection limits for halogenated byproducts (e.g., dehalogenated amines) .
- ICP-OES: Quantify residual metals (e.g., Pd, Cu) from catalytic steps, ensuring compliance with pharmacopeial standards (<10 ppm) .
- X-ray Crystallography: Resolve structural ambiguities in crystalline derivatives, critical for patent applications .
Interdisciplinary Applications
Q. Q8. How can this compound serve as a precursor in medicinal chemistry?
Methodological Answer:
- Fragment-Based Drug Design: Functionalize the amino group for kinase inhibitor synthesis (e.g., coupling with carboxylic acids via EDC/HOBt) .
- Radiofluorination: Replace bromine with ¹⁸F for PET tracers using Cu-mediated halogen exchange .
- Toxicity Profiling: Use in vitro assays (e.g., Ames test) to assess mutagenicity of metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
